Ethene, (methylseleno)-
Description
Properties
CAS No. |
76573-19-8 |
|---|---|
Molecular Formula |
C3H6Se |
Molecular Weight |
121.05 g/mol |
IUPAC Name |
methylselanylethene |
InChI |
InChI=1S/C3H6Se/c1-3-4-2/h3H,1H2,2H3 |
InChI Key |
XYBQIARSTHPRSJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C=C |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of Ethene, Methylseleno and Its Derivatives
Role as Versatile Synthetic Intermediates and Synthons
Vinylic selenides, including Ethene, (methylseleno)-, are recognized as exceptionally versatile intermediates in organic synthesis. wikipedia.orgmdpi.com Their utility stems from the ability of the organoselenium group to be easily transformed into various other functional groups, often with high stereocontrol. nih.gov They serve as precursors for a range of valuable products such as functionalized alkenes, ketones, (Z)-allyl alcohols, and unsaturated aldehydes. mdpi.comresearchgate.net
In the context of retrosynthetic analysis, these molecules function as effective synthons. numberanalytics.comwikipedia.org A synthon is a conceptual fragment of a target molecule that represents a potential starting material. wikipedia.org For instance, the vinylic selenide (B1212193) structure can be viewed as a synthon for a vinyl anion or a vinyl cation, depending on the desired transformation. The selenium moiety can direct reactivity and is subsequently removed or converted, making it a powerful strategic element in synthesis design. researchgate.netscielo.br The transformation of vinylic selenides into other compounds, such as through selenium-lithium exchange to form vinyllithium (B1195746) reagents, showcases their role as synthons for vinyl carbanions. researchgate.netscielo.br
Oxidation Reactions of Vinylic Selenides
The selenium atom in vinylic selenides is susceptible to oxidation, leading to the formation of vinylic selenoxides and vinylic selenones. These higher-valent selenium species exhibit distinct and useful reactivity, further expanding the synthetic utility of the parent selenide.
The oxidation of vinylic selenides to vinylic selenoxides is a rapid and common transformation. nih.gov This process can be achieved using a variety of oxidizing agents under mild conditions. mdpi.comcore.ac.uk The resulting selenoxides are themselves useful intermediates, most notably in syn-elimination reactions to form alkenes, a process that has been extensively reviewed. core.ac.uk However, they can also be stable, isolable compounds depending on their substitution pattern and the reaction conditions. d-nb.infothieme-connect.com For instance, divinyl selenides lacking a vicinal hydrogen capable of cis-elimination can form stable selenoxides upon oxidation. thieme-connect.com
Common oxidizing agents for this transformation are summarized in the table below.
| Oxidizing Agent | Typical Solvent(s) | Notes | Reference(s) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Methanol | A widely used and effective reagent. | mdpi.compsu.edu |
| Sodium metaperiodate (NaIO₄) | Not specified | Effective for clean product formation. | mdpi.comcore.ac.uk |
| tert-Butyl hydroperoxide (TBHP) | Dichloromethane | Used for oxidizing divinyl selenides to stable selenoxides. | mdpi.comd-nb.infothieme-connect.com |
| Hydrogen peroxide (H₂O₂) | Aqueous solution | Can be used to oxidize specific cyclic selenides to selenoxides. | d-nb.info |
| Davis Camphoryloxaziridines | Not specified | Used for asymmetric oxidation to generate chiral selenoxides. | mdpi.com |
Further oxidation of vinylic selenides or the corresponding selenoxides yields vinylic selenones. nih.gov This second oxidation step is generally slower than the first because the electron density on the selenium atom is reduced in the selenoxide intermediate. nih.gov Consequently, stronger oxidizing conditions are typically required. Reagents such as excess m-CPBA or Oxone® are commonly employed for this purpose. nih.govresearchgate.net An environmentally friendly method utilizes Oxone® in water, avoiding the need for organic co-solvents or catalysts. researchgate.net
Vinylic selenones are powerful synthetic building blocks due to the strong electron-withdrawing nature of the selenonyl group (R-SeO₂-). nih.gov This property activates the double bond for conjugate nucleophilic attack (Michael addition). nih.govmdpi.com The chemistry of vinyl selenones shows analogies to that of vinyl sulfones, but a key difference is the weaker carbon-selenium bond. nih.gov This weakness makes the phenylselenonyl moiety an excellent leaving group, facilitating subsequent substitution or elimination reactions. nih.govmdpi.com This dual reactivity—activating the double bond for addition and then acting as a nucleofuge—is exploited in various domino or cascade reactions to assemble complex carbocyclic and heterocyclic systems. nih.govresearchgate.net
| Oxidizing Agent | Typical Solvent(s) | Notes | Reference(s) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Alcohols, Ethers, Halogenated solvents | Used in excess; considered the reagent of choice for this transformation. | nih.gov |
| Oxone® (Potassium peroxymonosulfate) | Water | A greener alternative, can be used without organic co-solvents. | nih.govresearchgate.netmdpi.com |
| Potassium permanganate (B83412) (KMnO₄) | Not specified | A strong oxidant capable of forming selenones. | nih.gov |
Nucleophilic and Electrophilic Activation
Beyond oxidation, the carbon-selenium bond in vinylic selenides can be activated through nucleophilic or electrophilic pathways, primarily to generate highly reactive vinylic carbanion or organometallic intermediates.
Vinylic selenide anions represent a class of activated intermediates. One sophisticated method to generate a related species involves the hydrozirconation of lithium alkynylselenolate anions. acs.org This reaction proceeds by reacting the alkynylselenolate with Schwartz's reagent (Cp₂Zr(H)Cl) to produce α-zirconated vinylselenolate intermediates. Subsequent treatment with an alkyl halide, such as butyl bromide, affords α-zirconated vinyl alkylselenide intermediates. acs.org These zirconated species are stereoisomerically pure and can undergo further transformations, such as Zr/Te exchange reactions, to yield highly functionalized molecules like ketene (B1206846) telluro(seleno) acetals with complete control of regio- and stereochemistry. acs.org
A cornerstone of vinylic selenide reactivity is the selenium-lithium exchange reaction. scielo.brarkat-usa.org Treating a vinylic selenide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), results in the facile cleavage of the C(sp²)-Se bond to generate a vinyllithium intermediate and an alkyl selenide (e.g., butyl methyl selenide). researchgate.netscielo.brarkat-usa.org This transmetalation is a highly efficient method for producing vinyllithium species, which are potent nucleophiles. scielo.brwikipedia.org
These in situ-generated vinyllithium intermediates can be trapped (quenched) with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds with a high degree of stereocontrol. researchgate.netscielo.br The reaction often proceeds with retention of the double bond configuration, although isomerization to the more stable E-isomer can occur with longer reaction times or upon warming. researchgate.net This method provides access to a diverse range of substituted alkenes from a common vinylic selenide precursor. researchgate.netscielo.br
The table below summarizes the quenching of vinyllithium intermediates derived from vinylic selenides with various electrophiles.
| Vinylic Selenide Precursor | Electrophile | Product | Yield | Stereochemistry | Reference(s) |
| 1-phenyl-1-(phenylseleno)-2-phenylethene | H₂O (from NH₄Cl quench) | E-1,2-diphenylethene | 70% | Exclusively E | scielo.br |
| 1-phenyl-1-(phenylseleno)-2-phenylethene | Benzaldehyde | (Z)-1,2,3-triphenyl-2-propen-1-ol | 61% | Exclusively Z | researchgate.net |
| 1-phenyl-1-(phenylseleno)-2-phenylethene | Isobutyraldehyde | (Z)-4-methyl-1,2-diphenyl-1-penten-3-ol | 65% | Exclusively Z | researchgate.net |
| 1-phenyl-1-(phenylseleno)-2-phenylethene | N,N-Dimethylformamide (DMF) | (E)-2,3-diphenyl-2-propenal | 63% | Exclusively E | researchgate.netscielo.br |
| 1-phenyl-1-(phenylseleno)-2-(4-methylphenyl)ethene | N,N-Dimethylformamide (DMF) | (E)-2-phenyl-3-(4-methylphenyl)-2-propenal | 68% | Exclusively E | researchgate.net |
Carbon-Carbon Bond Forming Reactions
Ethene, (methylseleno)- and its derivatives, particularly vinyl selenides and the corresponding selenones, are valuable precursors for constructing new carbon-carbon bonds through a variety of reaction types.
Vinyl selenides, such as ethene, (methylseleno)-, are effective substrates in cross-coupling reactions, notably with terminal alkynes to form enyne derivatives. These reactions often proceed with high stereoselectivity, retaining the configuration of the vinyl selenide. For instance, the cross-coupling of vinyl selenides with terminal alkynes can be catalyzed by a nickel/CuI system at room temperature, yielding both (Z)- and (E)-enynes in good yields while preserving the original stereochemistry. mdpi.com This method provides a significant route for synthesizing conjugated enynes, which are important structural motifs in many organic molecules. mdpi.comnih.govsioc-journal.cn
A practical, stereoselective synthesis of (Z)-vinyl selenides has been developed through the reaction of sodium selenide with organic halides, followed by the addition of the resulting selenolate intermediate to alkynes. researchgate.net These (Z)-vinyl selenides can then be used in subsequent cross-coupling reactions. The development of palladium-catalyzed aerobic oxidative cross-coupling reactions has further expanded the utility of these transformations, allowing for the direct coupling of terminal alkynes with various partners. organic-chemistry.org
Table 1: Examples of Cross-Coupling Reactions with Vinyl Selenides
| Vinyl Selenide Reactant | Terminal Alkyne Reactant | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| (Z)-Phenylvinyl phenyl selenide | Phenylacetylene | Ni/CuI | (Z)-1,4-Diphenylbut-1-en-3-yne | Good | mdpi.com |
| (E)-Phenylvinyl phenyl selenide | Phenylacetylene | Ni/CuI | (E)-1,4-Diphenylbut-1-en-3-yne | Good | mdpi.com |
Vinyl selenones, which are readily synthesized by the oxidation of vinyl selenides, are potent Michael acceptors and participate in various cycloaddition reactions. nih.govresearchgate.net
Cyclopropanations: Vinyl selenones react with active methylene (B1212753) compounds to form cyclopropane (B1198618) derivatives. researchgate.netacs.org For example, the reaction of vinyl selenones with di-(-)-bornyl malonate in the presence of sodium hydride yields diastereomeric cyclopropane derivatives, which can be separated chromatographically. researchgate.net Subsequent removal of the chiral auxiliary provides enantiomerically enriched cyclopropanes, which are valuable precursors for compounds like cyclopropane α-amino acids. researchgate.net
[3+2] Cycloadditions: Vinyl selenones also serve as effective dipolarophiles in [3+2] cycloaddition reactions. libretexts.orglibretexts.org A notable application is the three-component reaction between vinyl selenones, isatins, and secondary α-amino acids (like L-proline) to generate spirooxindole-tetrahydropyrrolizines. mdpi.combohrium.com This cascade process involves the in situ generation of an azomethine ylide from the isatin (B1672199) and amino acid, which then undergoes a [3+2] cycloaddition with the vinyl selenone, followed by the elimination of the selenonyl group. mdpi.combohrium.com These reactions often proceed with high diastereoselectivity. mdpi.com Furthermore, organocatalytic enamine–azide [3+2] cycloadditions using selenium-containing reactants have been developed, providing access to novel selenium-functionalized 1,2,3-triazoles. beilstein-journals.orgd-nb.info
Table 2: Cycloaddition Reactions of Vinyl Selenone Derivatives
| Reaction Type | Vinyl Selenone Reactant | Coreactant(s) | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Cyclopropanation | Phenyl vinyl selenone | Di-(-)-bornyl malonate, NaH | Chiral cyclopropane derivatives | Low diastereoselectivity, separable diastereomers | researchgate.net |
| [3+2] Cycloaddition | Phenyl vinyl selenone | Isatin, L-proline | Spirooxindole-pyrrolizine | High diastereoselectivity, cascade process | mdpi.combohrium.com |
The selenium atom in compounds like ethene, (methylseleno)- can effectively stabilize an adjacent positive charge. This property allows for the generation of selenium-stabilized carbenium ions, which are valuable electrophilic intermediates for forming new carbon-carbon bonds. scielo.brscielo.br These carbocations can be generated from various precursors, including selenoacetals, vinyl selenides, and 1,3-bis(seleno)propenes, often through the action of a Lewis acid or other promoters. scielo.brresearchgate.net
These electrophilic species react with a range of nucleophiles. For example, selenoallyl cations, generated from 1,3-bis(methylseleno)propene, react with electron-rich aromatic compounds like N-methylpyrrole and furan. scielo.brscielo.br The stability of the carbocation is a key factor, and the presence of multiple selenium atoms, as in tris(phenylseleno)methane, can enhance this stability, facilitating reactions with nucleophiles like silyl (B83357) enol ethers. scielo.brscielo.br
The synthetic utility of selenium-stabilized carbenium ions is demonstrated by their reactions with various carbon nucleophiles. scielo.brscielo.br
Silyl Enol Ethers: Lewis acid-mediated reactions of selenoacetals with silyl enol ethers produce β-seleno carbonyl compounds. scielo.brwikipedia.org For instance, tris(phenylseleno)methane reacts with trimethylsilyl (B98337) enol ethers to yield β,β-bis(phenylseleno)carbonyl compounds. scielo.brscielo.br
Alkenes and Allylsilanes/Allylstannanes: Selenium-stabilized carbocations react with alkenes and allylsilanes. scielo.brresearchgate.net The reaction of selenoacetals with allyltrimethylsilane, promoted by tin tetrachloride, affords homoallylselenides in moderate to good yields. scielo.br The efficiency of this reaction can depend on the substitution pattern of the selenoacetal.
Aromatic Compounds: As mentioned previously, selenium-stabilized cations undergo Friedel-Crafts-type reactions with electron-rich aromatic and heterocyclic compounds. scielo.brscielo.brrutgers.edu The reaction of selenoallyl cations with N-methylpyrrole, furan, thiophene, and 1,3,5-trimethoxybenzene (B48636) has been demonstrated, yielding alkylated aromatic products. scielo.brscielo.br
Table 3: Reactions of Selenium-Stabilized Cations with Nucleophiles
| Cation Precursor | Nucleophile | Product Type | Promoter/Lewis Acid | Reference(s) |
|---|---|---|---|---|
| 1,3-Bis(methylseleno)propene | N-Methylpyrrole, Furan | Alkylated heterocycles | Silver perchlorate | scielo.brscielo.br |
| Tris(phenylseleno)methane | Silyl enol ether of acetophenone | β,β-Bis(phenylseleno)ketone | Lewis Acid (e.g., SnCl₄) | scielo.brscielo.br |
Radical Chemistry and Eliminations
Organoselenium compounds are versatile precursors for radical reactions due to the relatively weak carbon-selenium bond. researchgate.net
Intramolecular free-radical homolytic substitution (SHi) at a selenium atom is a known process. researchgate.net For example, the heating of (Z)-1,2-bis(benzylseleno)ethene is presumed to involve an intramolecular SHi at the selenium atom. researchgate.net This type of reactivity has been harnessed for the synthesis of selenium-containing heterocycles, such as selenophenes. acs.org Tandem radical reactions involving the addition of an aryl radical to an alkyne followed by an intramolecular homolytic substitution at a selenium atom have been developed as a novel synthetic strategy. researchgate.net This approach highlights the utility of radical processes in constructing complex molecular architectures from selenium-containing starting materials.
Selenoxide Elimination Pathways
The stability of the intermediate vinyl selenoxide is a critical factor influencing the reaction outcome. Many vinyl selenoxides are relatively unstable and readily undergo elimination, even at low temperatures. d-nb.info For instance, divinyl selenoxides derived from unsubstituted or monosubstituted propargyl alcohols have been noted for their instability, which is attributed to the facility of the syn-elimination process. d-nb.info However, the introduction of specific structural features can lead to the formation of stable, isolable vinyl selenoxides. d-nb.info
In the context of "Ethene, (methylseleno)-" and its derivatives, the elimination pathway can be strategically employed. For example, the oxidation of certain aryl vinyl selenides has been shown to produce chiral allenes, highlighting the stereochemical implications of this reaction. mdpi.com The reaction of 2-(organylseleno)propenenitriles with dimethyl acetylenedicarboxylate (B1228247) proceeds via an intermediate selenonium ylide, which can then undergo elimination of an alkene to form substituted butadienes. publish.csiro.au
A notable application of this pathway is the selenoxide elimination-triggered hydrolysis of enamines. mdpi.com In this process, the oxidation of a 2-aminoalkyl phenyl selenide leads to the formation of an enamine via selenoxide elimination, which is then hydrolyzed in a one-pot reaction to yield primary or secondary amines. mdpi.com This demonstrates the utility of selenoxide elimination in tandem reactions for the synthesis of complex molecules.
The choice of the substituent on the selenium atom can influence the rate and efficiency of the elimination. While phenylseleno- derivatives are commonly used, the introduction of electron-withdrawing groups on the phenyl ring, such as a nitro group, can accelerate the elimination reaction. rsc.org
Table 1: Research Findings on Selenoxide Elimination of Vinyl Selenide Derivatives
| Derivative Type | Oxidizing Agent | Key Findings | Reference(s) |
| Aryl vinyl selenides | Sharpless or Davis oxidants | Formation of chiral allenyl sulfones via elimination of the intermediate selenoxide. | mdpi.com |
| Divinyl selenides from propargylic alcohols | tert-Butyl hydroperoxide (TBHP), mCPBA | Unsubstituted derivatives are unstable and undergo ready elimination; substituted derivatives can form stable selenoxides. | d-nb.info |
| 2-Aminoalkyl phenyl selenides | Hydrogen peroxide | Selenoxide elimination triggers enamine formation and subsequent hydrolysis to primary or secondary amines. | mdpi.com |
| o-Nitrophenyl vinyl selenides | Sharpless oxidation | Asymmetric selenoxide elimination to afford chiral allenes. | rsc.org |
Coordination Chemistry with Metal Centers
Ligand Properties of Ethene, (methylseleno)-, and Related Selenoethers in Organometallic Complexes
"Ethene, (methylseleno)-" and related vinyl selenoethers, as well as other selenoethers, function as effective ligands in organometallic chemistry, coordinating to a variety of metal centers. The selenium atom in these ligands possesses lone pairs of electrons that can be donated to a metal, forming a coordinate covalent bond. The nature of the substituents on the selenium and the vinyl group can modulate the electronic and steric properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complex.
Selenoether ligands are generally considered soft ligands, preferring to bind to soft metal centers. The coordination of selenoethers can lead to the formation of both mononuclear and polynuclear complexes. nih.govacs.org The geometry of the resulting complexes can vary significantly, from square planar to octahedral, depending on the metal, the co-ligands, and the coordination number. nih.govrsc.org
In the context of bidentate or polydentate ligands incorporating a selenoether moiety, the selenium atom can act as one of the donor atoms in a chelate ring. This chelation effect often enhances the stability of the metal complex. The electronic properties of the ligand, such as the electron density on the selenium atom, can be tuned by the other coordinating groups within the ligand framework. This has been shown to be crucial in the catalytic activity of some nickel-selenoether complexes, where the selenoether ligand can act as an electron reservoir. researchgate.net
The vinyl group in ligands like "Ethene, (methylseleno)-" can also participate in coordination to the metal center, leading to η²-alkene bonding in addition to the Se-metal bond. This dual coordination can influence the fluxional behavior of the complex in solution. psu.edu
Table 2: Ligand Properties of Selenoethers in Organometallic Complexes
| Ligand Type | Metal Center(s) | Coordination Mode | Key Properties/Observations | Reference(s) |
| Bidentate N^Se ligands | Nickel(II) | Bidentate (N, Se) | Forms octahedral complexes; ligand environment influences catalytic activity in ethylene (B1197577) oligomerization. | rsc.org |
| Bis(benzimidazole)selenoether | Nickel(II) | Tetradentate | Forms dimeric complexes with chloride bridges in the solid state, monomeric in solution. | nih.gov |
| Bis-selenophenolate | Cobalt(II) | Bidentate (Se, Se) | Forms complexes that act as electrocatalysts for proton reduction. | rsc.orgresearchgate.net |
| Pyridinyl selenoether | Rhenium(I) | Monodentate (Se) | Forms stable tricarbonyl complexes; enhances singlet oxygen generation. | herts.ac.ukresearchgate.netresearchgate.net |
| Dialkenyl selenoether | Platinum(II) | Bidentate (Se, C=C) | Exhibits fluxional behavior due to displacement of coordinated alkene by the pendant alkene. | psu.edu |
| Phenyl selenide | Platinum(IV) | Monodentate (Se) | Forms luminescent complexes upon oxidative addition to Pt(II) precursors. | mdpi.com |
| ortho-Bisphenylselenide-phenolate | Copper(II) | Tridentate (Se, Se, O) | Forms monomeric complexes with geometries varying from distorted square planar to distorted octahedral. | rsc.org |
Interactions with Transition Metals (e.g., Platinum, Rhenium, Cobalt, Nickel, Copper)
The interaction of "Ethene, (methylseleno)-" and related selenoethers with various transition metals has been a subject of significant research, leading to the synthesis of a diverse range of coordination compounds with interesting structural features and reactivity.
Platinum: Platinum complexes containing selenoether ligands have been extensively studied. Platinum(II) and Platinum(IV) centers readily coordinate to selenium donors. For instance, luminescent diimine-Pt(IV) complexes with axial phenyl selenide ligands have been prepared through the oxidative addition of diphenyl diselenide to Pt(II) precursors. mdpi.com The resulting complexes, such as [Pt(bpy)(Me)₂(PhSe)₂], exhibit emissions that are influenced by the nature of the diimine ligand and the solvent. mdpi.com Platinum(II) complexes with bidentate dialkenyl selenoether ligands have also been synthesized, where the ligand coordinates through both the selenium atom and one of the vinyl groups. These complexes often display fluxional behavior in solution. psu.edu The antitumor potential of platinum(II) complexes with selenium donor ligands has also been a focus of research. nih.gov
Rhenium: Rhenium(I) forms stable complexes with selenoether ligands. A notable example is the formation of tricarbonylrhenium(I) complexes with pyridinyl selenoether ligands, such as fac-[Re(CO)₃(NN)(PhSepy)]⁺ (where NN is a diimine ligand). herts.ac.ukresearchgate.netresearchgate.net These complexes have been investigated for their photophysical properties and have shown excellent quantum yields for singlet oxygen generation, suggesting potential applications in photodynamic therapy. herts.ac.ukresearchgate.net Self-assembly of selenium-bridged rhenium(I)-based metalla-rectangles has also been achieved through the oxidative addition of diaryl diselenides to Re₂(CO)₁₀ in the presence of bidentate azine ligands. acs.org
Cobalt: Cobalt(II) and Cobalt(III) complexes with selenoether ligands have been synthesized and characterized. A series of 1,10-phenanthroline-cobalt(II) phenolate (B1203915) selenoether complexes have been prepared and shown to act as electrocatalysts for hydrogen production. rsc.orgresearchgate.net The geometry of these complexes can be tuned by the substituents on the selenoether ligand. Cobalt(III) complexes with chelating thioether and selenoether ligands have also been investigated, with studies focusing on their synthesis, characterization, and base hydrolysis reactions. publish.csiro.auacs.orgacs.org
Nickel: Nickel(II) complexes with selenium-based ligands have demonstrated interesting catalytic properties. A series of nickel(II) complexes with bidentate N^Se ligands, [NiBr₂(N^Se)₂], have been shown to be active catalysts for the oligomerization of ethylene upon activation with methylaluminoxane (B55162) (MAO). rsc.org The catalytic activity and selectivity towards 1-butene (B85601) are influenced by the electronic and steric properties of the ligand. rsc.org Additionally, nickel(II) complexes with bis(benzimidazole)thio- and selenoether-based ligands have been synthesized and screened for their cytotoxic activity. nih.gov
Copper: Copper(I) and Copper(II) also form complexes with selenoether ligands. A series of novel monomeric copper(II) phenolate selenoether complexes have been synthesized using chelating ortho-bisphenylselenide-phenolate ligands. rsc.org The geometry of these complexes varies from distorted square planar to distorted octahedral, which in turn affects their efficiency as electrocatalysts for the hydrogen evolution reaction. rsc.org Copper-catalyzed methods have also been developed for the stereoselective synthesis of vinyl selenides. oup.com
Table 3: Summary of Interactions with Transition Metals
| Metal | Oxidation State | Ligand Type | Complex Example/Type | Key Findings/Applications | Reference(s) |
| Platinum | Pt(IV) | Phenyl selenide | [Pt(bpy)(Me)₂(PhSe)₂] | Luminescent properties, potential for sensing applications. | mdpi.com |
| Platinum | Pt(II) | Dialkenyl selenoether | [PtI₂(S(CH₂SiMe₂CH=CH₂)₂)] | Fluxional behavior, bidentate (Se, C=C) coordination. | psu.edu |
| Rhenium | Re(I) | Pyridinyl selenoether | fac-[Re(CO)₃(phen)(PhSepy)]⁺ | Photosensitizer for singlet oxygen generation. | herts.ac.ukresearchgate.net |
| Cobalt | Co(II) | Bis-selenophenolate | 1,10-phenanthroline-Co(II) phenolate selenoether complexes | Electrocatalytic hydrogen production. | rsc.orgresearchgate.net |
| Nickel | Ni(II) | Bidentate N^Se ligand | [NiBr₂(N^Se)₂] | Catalyst for ethylene oligomerization. | rsc.org |
| Copper | Cu(II) | ortho-Bisphenylselenide-phenolate | Monomeric Cu(II) phenolate selenoether complexes | Electrocatalytic hydrogen evolution. | rsc.org |
Computational and Theoretical Investigations of Ethene, Methylseleno Systems
Electronic Structure and Bonding Analysis
The electronic structure and bonding of Ethene, (methylseleno)-, also known as methyl vinyl selenide (B1212193), have been the subject of computational studies to understand its stability, conformation, and the nature of its chemical bonds. These theoretical investigations provide valuable insights that complement experimental findings.
Quantum mechanical calculations have been employed to determine the preferential conformations of Ethene, (methylseleno)-. Studies have shown that the conformational stability is influenced by the interactions between the selenium atom and the vinyl group. For instance, a modified version of the PCILO-CNDO method was used to determine the preferential conformations of related diselenoethene compounds. researchgate.net In the case of similar molecules like 2-(methylseleno)ethanol, density functional theory (DFT) calculations at the B3LYP/6-311+G** level have been used to identify numerous stable conformers, with the stability being influenced by intramolecular hydrogen bonding involving the selenium atom. acs.org While not a direct study of Ethene, (methylseleno)-, these findings suggest that the interplay of through-bond and through-space interactions governs the conformational landscape of such organoselenium compounds.
The stability of different conformers is a key aspect of these computational studies. For example, in 2-(methylseleno)ethanol, the most stable conformers are stabilized by intramolecular OH···Se hydrogen bonds. acs.org This highlights the importance of non-covalent interactions in determining the geometry and stability of molecules containing the methylseleno group. The primary electronic effect of methyl substitution on a cyclopentadienyl (B1206354) ring, as another example, is on the valence orbitals of the ring, leading to a significant redistribution of valence electron density and an increase in the covalent nature of the metal-ring bond. arizona.edu
Computational methods have been utilized to estimate the bond dissociation enthalpies (BDEs) and analyze the bond lengths in organoselenium compounds, including Ethene, (methylseleno)-. The carbon-selenium bond is notably weaker than the carbon-sulfur bond, with a BDE of approximately 234 kJ/mol for the C-Se bond compared to 272 kJ/mol for the C-S bond. wikipedia.org The C-Se bond length is also longer, at around 198 pm, compared to 181 pm for a C-S bond. wikipedia.org
A computational study using MP2/6-311++G(3df,2p)//MP2/6-31G(d,p) and G3 methods estimated the BDE of the Se-C(vinyl) bond in methyl vinyl selenide. iastate.edu The calculations consistently indicated a slightly lower BDE for the conjugated methyl vinyl derivative compared to the dimethyl derivative for similar structures. iastate.edu This suggests that conjugation has a small but discernible effect on the ylide BDEs. iastate.edu
The table below presents computed bond dissociation enthalpies for the Se=O bond in various selenoxides, providing a comparative view of bond strengths in related organoselenium compounds.
| Compound | BDE (kcal/mol) at G3 | BDE (kcal/mol) at MP2/6-311++G(3df,2p) |
|---|---|---|
| Dimethyl Selenoxide | 44.8 | 44.3 |
| Methyl Vinyl Selenoxide | 41.6 | 43.7 |
| Selenophene (B38918) oxide | 21.4 | 24.2 |
| Benzoselenophene oxide | 28.7 | 31.4 |
Spectroscopic Property Predictions and Interpretations
Theoretical calculations have proven to be invaluable in predicting and interpreting the spectroscopic parameters of Ethene, (methylseleno)-, particularly its Nuclear Magnetic Resonance (NMR) properties.
Quantum chemical calculations have been successfully applied to predict the 77Se NMR parameters, including chemical shifts (δ) and spin-spin coupling constants (J). researchgate.net For instance, the 77Se NMR chemical shifts of selenourea (B1239437) derivatives are sensitive to the solvent, highlighting the importance of considering environmental effects in theoretical models. researchgate.net
Theoretical studies on related organoselenium compounds have shown that methods like DFT can provide results that are in good agreement with experimental data for 15N NMR parameters. researchgate.net This suggests that similar accuracy can be expected for the calculation of 77Se NMR parameters in Ethene, (methylseleno)-. The calculation of spin-spin coupling constants is more complex, often requiring the consideration of relativistic effects, especially for heavier atoms like selenium. researchgate.net
The following table displays calculated NMR parameters for compounds containing the N-N-N moiety, illustrating the level of agreement between calculated and experimental values that can be achieved. researchgate.net
| Compound | Calculated J(N,N) [Hz] | Experimental J(N,N) [Hz] |
|---|---|---|
| O=N=N | -4.9 | -9.2 |
| CH-N-N | -4.1 | -3.2 |
| Ph-N-N | -0.7 | -3.7 |
| F-N-N | -14.9 | -24.8 |
The Fermi contact (FC) interaction is a crucial component of the isotropic hyperfine coupling constant and plays a significant role in determining spin-spin coupling constants. washington.edutaylorandfrancis.comrsc.org It arises from the direct interaction of the magnetic moment of the nucleus with the electron spin density at the nucleus. taylorandfrancis.com
In molecules with a π-conjugated system, the Fermi contact term can be transmitted through the π-skeleton via a σ-π exchange mechanism. researchgate.net Theoretical analysis of the 77Se-77Se coupling in a cis-diselenoethene derivative revealed that a large and positive through-space transmission of the Fermi contact term occurs when the nonbonding electron pairs of the selenium atoms overlap. researchgate.net This transmission is highly dependent on the Se-Se distance. researchgate.net The Fermi contact interaction is the leading term in the hyperfine Hamiltonian for many systems. taylorandfrancis.com
Reaction Mechanism Elucidation
While specific computational studies on the reaction mechanisms of Ethene, (methylseleno)- were not prominently found in the initial search, the general principles of using computational chemistry to elucidate reaction pathways are well-established. unige.chunipd.it For instance, density functional theory calculations have been used to model the ethene hydroarylation catalyzed by an iridium complex, detailing the steps of C-H activation, ethene insertion, and protonolysis. unige.ch Similar computational approaches could be applied to understand the reactivity of Ethene, (methylseleno)-, for example, in addition reactions to the double bond or reactions involving the selenium atom. The electrophilic addition of selenium dihalides to alkynes has been studied, revealing stereoselective outcomes that can be rationalized through mechanistic investigations. mdpi.com
Energetic and Kinetic Studies of Reaction Pathways
Theoretical studies are crucial for mapping the potential energy surfaces of reactions involving "Ethene, (methylseleno)-". These studies allow for the characterization of stationary points, including reactants, products, intermediates, and transition states. By calculating the energies of these species, a detailed understanding of the reaction's thermodynamic and kinetic feasibility can be achieved.
In the context of organoselenium compounds, computational methods have been used to explore various reaction pathways. For example, DFT calculations have been employed to investigate the mechanisms of phosphine (B1218219) exchange reactions at a selenium center, revealing associative S_N2-type pathways. researchgate.net Such studies provide thermodynamic values like enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), which are consistent with the proposed mechanism. researchgate.net Similarly, the thermal decomposition pathways of related alkene systems have been analyzed to understand the formation of intermediates and reaction rates at different temperatures. researchgate.net These approaches can be directly applied to model the reactivity of "Ethene, (methylseleno)-" in various chemical transformations, such as electrophilic additions, cycloadditions, or metal-catalyzed coupling reactions.
Table 1: Representative Calculated Activation Energies for Reaction Pathways of Related Organochalcogen Compounds
| Reaction Type | System | Computational Method | Activation Energy (kJ mol⁻¹) | Reference |
| π-Ligand Exchange | Thiirenium ion + Acetylene (B1199291) | G2 Level Theory | 19.8 - 46.6 | researchgate.net |
| Phosphine Exchange | [PhSePPh₃]⁺ | DFT | 2.4 ± 1.1 (ΔH‡) | researchgate.net |
| Alkane Dissociation | Ethane on Pt(111) | DFT | 43 | researchgate.net |
| Insertion Reaction | Phosphiranium ion + Ethylene (B1197577) | G2 Level Theory | 215 - 234 | researchgate.net |
This table presents illustrative data from studies on related compounds to demonstrate the types of energetic parameters obtained through computational analysis.
Computational Modeling of Stereoselectivity and Regioselectivity
Many reactions involving "Ethene, (methylseleno)-" can potentially yield multiple products in the form of stereoisomers or regioisomers. Computational modeling is an indispensable tool for predicting and explaining the observed selectivity. rsc.orgnih.gov By analyzing the transition state structures leading to different products, the origins of stereoselectivity and regioselectivity can be elucidated.
Theoretical models have been developed to predict the stereochemical outcomes of various organic reactions, including nucleophilic additions and cycloadditions. nih.gov These models often rely on the conformational analysis of transition states to determine the preferred angle of attack of a reagent. nih.gov
For example, in [3+2] cycloaddition reactions, a common reaction type for unsaturated systems, computational studies using Molecular Electron Density Theory (MEDT) can unveil the factors controlling selectivity. nih.gov These studies analyze the transition states for all possible stereo- and regioisomeric pathways. The calculated activation energies reveal the most favorable reaction channel, thus predicting the major product. nih.gov The analysis of conceptual DFT indices, such as electrophilicity and nucleophilicity, helps to understand the electronic flux during the reaction, which is often correlated with the observed regioselectivity. nih.gov These computational strategies are directly applicable to predict the outcomes of cycloaddition reactions where "Ethene, (methylseleno)-" acts as the dipolarophile or to model the regioselectivity of electrophilic additions across its double bond.
Table 2: Example of a Computational Study on Regio- and Stereoselectivity in a [3+2] Cycloaddition Reaction
| Pathway | Product | Relative Electronic Energy (kJ mol⁻¹) | Relative Gibbs Free Energy (kJ mol⁻¹) | Key Finding | Reference |
| Regioisomeric Path 1 (ortho) | Cycloadduct 3 | 0.0 | 0.0 | Kinetically favored | nih.gov |
| Regioisomeric Path 2 (meta) | Cycloadduct 4 | +6.4 | +5.9 | Kinetically disfavored | nih.gov |
| Stereoisomeric Path 1 (endo) | Cycloadduct 5 | 0.0 | 0.0 | Kinetically favored | nih.gov |
| Stereoisomeric Path 2 (exo) | Cycloadduct 6 | +4.3 | +4.1 | Kinetically disfavored | nih.gov |
This table is based on data for a reaction between a nitrone and an alkyne, illustrating how computational energetics are used to predict reaction outcomes. Similar analyses can be performed for reactions of "Ethene, (methylseleno)-".
Advanced Computational Methodologies Applied to Organoselenium Compounds
The unique electronic properties of selenium necessitate the use of sophisticated computational methods to accurately model the behavior of organoselenium compounds like "Ethene, (methylseleno)-".
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods are used to investigate a wide range of properties of organoselenium compounds.
Applications of DFT in this field include:
Geometric and Electronic Structure: DFT is used to predict molecular geometries, bond lengths, and bond angles with high accuracy. acs.orgresearchgate.net It also provides insights into the electronic structure, such as orbital energies and charge distributions.
Reactivity Analysis: Conceptual DFT provides a framework for defining and calculating reactivity indices like chemical potential (μ), electrophilicity (ω), and nucleophilicity (N). nih.gov These indices help in understanding and predicting the reactivity of molecules in polar reactions.
Spectroscopic Properties: DFT calculations are employed to predict spectroscopic data, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which aids in the interpretation of experimental spectra.
Reaction Mechanisms: DFT is extensively used to map out reaction pathways, locate transition states, and calculate activation barriers, providing a detailed mechanistic understanding. researchgate.netmdpi.com
The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set. mdpi.comacs.org Systematic studies have been performed to benchmark various DFT methods for organoselenium compounds to identify the most reliable combinations for predicting energies and geometries. For instance, the B3PW91 functional paired with a large basis set like 6-311G(2df,p) has been recommended for obtaining accurate energies and geometries for this class of compounds. acs.org
Table 3: Comparison of C-Se Bond Length in a Model Organoselenium Compound Calculated with Different DFT Functionals
| Functional | Basis Set | Calculated C-Se Bond Length (Å) | Deviation from High-Level Calculation (Å) | Reference |
| B3LYP | 6-31G(d) | 1.955 | +0.012 | acs.orgresearchgate.net |
| B3PW91 | 6-31G(d) | 1.949 | +0.006 | acs.orgresearchgate.net |
| B3LYP | 6-311G(2df,p) | 1.945 | +0.002 | acs.org |
| B3PW91 | 6-311G(2df,p) | 1.943 | 0.000 | acs.org |
| QCISD (Reference) | 6-311G(2df,p) | 1.943 | - | acs.org |
This table illustrates the performance of different DFT functionals against a high-level ab initio method (QCISD) for a representative C-Se bond, based on data from systematic studies on organoselenium compounds.
Ab Initio and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
While DFT is powerful, for very high accuracy or for systems where electron correlation is particularly complex, ab initio methods are often employed. Ab initio methods, such as Møller–Plesset (MP) perturbation theory and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. researchgate.net These methods have been used to calculate highly accurate atomization energies and ionization potentials for simple selenium hydrides. researchgate.net However, their high computational cost typically limits their application to smaller molecules. d-nb.infonih.gov
To study organoselenium compounds in complex environments, such as in biological systems or in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly effective. d-nb.infonih.gov In the QM/MM approach, the chemically active region of the system (e.g., the "Ethene, (methylseleno)-" substrate and the active site of an enzyme) is treated with a high-level QM method (like DFT or ab initio), while the rest of the system (the bulk protein and solvent) is treated with a computationally less expensive Molecular Mechanics (MM) force field. researchgate.netd-nb.info This layered approach allows for the accurate modeling of bond-breaking and bond-forming processes within very large molecular systems. nih.gov QM/MM simulations are invaluable for studying the mechanisms of selenoenzymes and the interactions of organoselenium drugs with their biological targets. d-nb.infonih.gov
Polarization Propagator Analysis
Polarization propagator methods are advanced quantum chemical techniques used for the highly accurate calculation of molecular properties that depend on the response of a molecule to an external perturbation, such as an electromagnetic field. One of the most prominent applications in organoselenium chemistry is the calculation of NMR spin-spin coupling constants. nih.govnih.gov
The Second-Order Polarization Propagator Approach (SOPPA) has proven to be a particularly robust method for this purpose. nih.govnih.govresearchgate.net It allows for the theoretical prediction of one-bond and long-range coupling constants involving the ⁷⁷Se nucleus (e.g., ¹J(Se,C), ²J(Se,H), and ³J(Se,H)).
Perform detailed conformational analysis of flexible molecules. nih.gov
Make unambiguous assignments of signals from diastereotopic protons in chiral organoselenium compounds. nih.govresearchgate.net
Gain insight into the transmission of electronic effects through the molecular framework.
This combined theoretical and experimental approach provides a powerful tool for the precise structural elucidation of complex organoselenium compounds in solution, a task that can be challenging using experimental methods alone. nih.gov
Advanced Applications in Chemical Synthesis and Materials Science
Role in Complex Molecule Synthesis
The construction of complex molecular architectures is a cornerstone of modern organic chemistry. ox.ac.ukwikipedia.org Ethene, (methylseleno)- provides a valuable tool for chemists, offering unique pathways for carbon-carbon bond formation and the introduction of key functional groups.
The total synthesis of natural products often requires innovative strategies to construct key structural motifs. ox.ac.uk Resveratrol (B1683913), a natural stilbene (B7821643), and its derivatives are of significant interest due to their biological activities. ub.edu The synthesis of the characteristic stilbene core of resveratrol often involves cross-coupling reactions. byu.edu While direct use of Ethene, (methylseleno)- in published syntheses of resveratrol is not prominent, vinyl selenides are known participants in transition-metal-catalyzed cross-coupling reactions, which are foundational to stilbene synthesis. These reactions could plausibly use Ethene, (methylseleno)- as the vinyl partner to couple with an appropriate aryl halide, thereby forming the central double bond of resveratrol-like structures. The presence of the methylseleno group can influence the reactivity and selectivity of such coupling reactions. The development of new resveratrol derivatives often involves modifying its core structure to improve bioavailability and activity, an area where novel synthetic building blocks play a crucial role. ub.edunih.gov
Chiral intermediates are fundamental building blocks for synthesizing enantiomerically pure pharmaceuticals and bioactive molecules. wikipedia.orgshibaura-it.ac.jp Cyclopropane (B1198618) amino acids, in particular, are valuable as constrained analogues of natural amino acids used to enhance the bioactivity and stability of peptides. google.com The synthesis of these strained ring systems can be achieved with high diastereoselectivity. nih.gov
Organoselenium chemistry offers a powerful method for the synthesis of cyclopropane derivatives. Research has demonstrated the utility of 1-metallo-1-selenocyclopropanes as synthetic intermediates. The methylseleno group in a precursor molecule can stabilize an adjacent carbanion, facilitating a cyclization reaction. For instance, lithiation of a (methylseleno)cyclopropane derivative can generate a nucleophilic species that reacts with electrophiles. This strategy allows for the stereoselective construction of substituted cyclopropanes. Ethene, (methylseleno)- can be envisioned as a starting material for creating more complex α,β-unsaturated seleno-esters, which are precursors for cyclopropanation reactions, leading to the formation of chiral cyclopropane amino acid derivatives. The ability to control the stereochemistry during these transformations is a significant goal in asymmetric synthesis. nih.gov
| Intermediate Type | Synthetic Approach | Potential Role of (methylseleno)- Group | Reference |
|---|---|---|---|
| α-(Carboxycyclopropyl)glycine | Addition of dimethylsulphoxonium methylide to α,β-unsaturated esters | Can be incorporated into the unsaturated ester to direct the Michael addition-initiated ring closure. | psu.edu |
| (Z)-2,3-Methanophenylalanine | One-pot cyclopropanation of dehydroamino acids | The selenoether could be part of the dehydroamino acid precursor, influencing the stereoselectivity of the cyclopropanation. | nih.gov |
| α-Silyl-(methylseleno)cyclopropane | Reaction of α-lithiocyclopropyl selenides with trimethylsilyl (B98337) chloride | Acts as a stabilizing group for the lithiated intermediate and is retained in the final product for further functionalization. |
Precursors for Advanced Materials
The development of new materials with tailored properties is a major driver of technological innovation. hilarispublisher.com Organic building blocks are fundamental to creating functional materials for a wide array of applications, from electronics to energy. hilarispublisher.com Ethene, (methylseleno)- serves as a valuable precursor for selenium-containing materials due to its ability to be a reliable source of selenium in a reactive form.
Metal selenide (B1212193) (MSe) nanomaterials (e.g., CdSe, ZnSe, PbSe) are of great interest for their applications in optoelectronics, catalysis, and thermoelectrics. A common synthetic route involves the use of organoselenium precursors that can decompose under specific conditions to provide the selenide component. rsc.org For example, 1,5-bis(3-methylimidazole-2-selone)pentane has been successfully used as a novel selenium precursor to synthesize various MSe nanostructures. rsc.org
The methylseleno moiety within Ethene, (methylseleno)- makes it a potential candidate for such applications. Studies on the biotransformation of selenium compounds have identified methyl selenol (CH₃SeH) as a key intermediate in the formation of selenium nanoparticles. hzdr.de It is plausible that Ethene, (methylseleno)- could be pyrolyzed or chemically degraded to release a reactive selenium species, such as methyl selenol or a related fragment, which can then react with metal salts to form high-quality metal selenide nanoparticles or thin films. chemrxiv.org This approach offers control over the reaction kinetics and the morphology of the resulting nanomaterials.
Functional polymers are macromolecules designed with specific chemical groups to achieve desired electronic, optical, or responsive properties. vanderbilt.eduadvancedsciencenews.com They are the core components of many organic electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. european-mrs.comsciepub.com Selenium-containing polymers, particularly those based on selenophene (B38918), have been investigated for their excellent semiconducting properties. mdpi.com
Ethene, (methylseleno)- can serve as a key building block in this field in several ways. lifechemicals.com Firstly, it can be used as a starting material for the synthesis of selenophene derivatives, which are then polymerized. mdpi.com The intramolecular cyclization of precursors containing a selenium nucleophile and an appropriate electrophilic site is a common strategy for forming heterocyclic rings. mdpi.com Secondly, Ethene, (methylseleno)- itself could potentially be polymerized, either through its vinyl group or by leveraging the reactivity of the C-Se bond, to create functional polymers with pendant methylseleno groups. These groups could be used to tune the electronic properties of the polymer backbone or to provide sites for post-polymerization modification. uminho.pt
| Material Class | Role of Ethene, (methylseleno)- | Potential Application | Reference |
|---|---|---|---|
| Metal Selenide Nanoparticles (e.g., CdSe, Bi₂Se₃) | Precursor providing a reactive selenium source upon decomposition. | Thermoelectrics, Optoelectronics | rsc.org |
| Selenophene-based Polymers | Starting material for the synthesis of selenophene monomers. | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | mdpi.com |
| Functional Polymers with Pendant -SeCH₃ Groups | Monomer for direct polymerization. | Sensors, Modified Electrodes | vanderbilt.eduuminho.pt |
Catalytic Roles in Organic Transformations
The use of catalysts is central to efficient and environmentally friendly chemical synthesis. wikipedia.org While often used as a stoichiometric reagent, the selenium moiety in Ethene, (methylseleno)- allows it to participate in catalytic cycles for various organic transformations.
One major catalytic application of organoselenium compounds is in oxidation reactions. mdpi.com In the presence of a stoichiometric oxidant like hydrogen peroxide (H₂O₂), the selenium atom in a compound like Ethene, (methylseleno)- can be oxidized to a more reactive species, such as a selenoxide or a seleninic acid derivative. This activated selenium species then acts as the effective oxidant for a substrate (e.g., an alcohol or alkene) before being reduced back to its original state, thus completing the catalytic cycle. mdpi.com
Furthermore, organoselenium compounds can facilitate electrophilic substitution reactions. The selenium atom can stabilize an adjacent carbenium ion. scielo.brscielo.br For example, Ethene, (methylseleno)- could potentially be converted into an electrophilic species that participates in Friedel-Crafts-type reactions with electron-rich aromatic compounds. The selenium-stabilized cation would act as the key intermediate, enabling the formation of new carbon-carbon bonds under catalytic conditions. scielo.brscielo.br These catalytic roles highlight the versatility of Ethene, (methylseleno)- beyond its function as a simple building block.
Organocatalysis Involving Ethene, (methylseleno)- Derivatives
While research specifically on "Ethene, (methylseleno)-" as an organocatalyst is nascent, the broader class of vinyl selenides and their oxidized derivatives, vinyl selenones, have been effectively utilized in organocatalytic transformations. thieme-connect.comresearchgate.net These reactions often leverage the electron-withdrawing nature of the seleno- or selenonyl group to activate the double bond for nucleophilic attack, a fundamental principle in organocatalysis. thieme-connect.commdpi.com Organocatalysis offers a sustainable and metal-free approach to asymmetric synthesis, and selenium-containing compounds have emerged as valuable tools in this context. researchgate.netunits.it
A prominent application of vinyl selenide derivatives in organocatalysis is in Michael addition reactions, where the selenium-containing group acts as an activating group and can subsequently be removed or transformed. thieme-connect.comnih.gov For instance, vinyl selenones, which can be prepared by the oxidation of the corresponding vinyl selenides, are excellent Michael acceptors. thieme-connect.com The enantioselective conjugate addition of various nucleophiles to these substrates can be achieved with high efficiency and stereocontrol using chiral organocatalysts. thieme-connect.comnih.gov
Detailed research findings have demonstrated the utility of phenyl vinyl selenone, a close analogue of the oxidized form of "Ethene, (methylseleno)-", in enantioselective organocatalytic reactions. These studies provide valuable insights into the potential reactivity of simpler methylseleno derivatives.
Table 1: Organocatalytic Enantioselective Michael Addition to Phenyl Vinyl Selenone
| Entry | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| 1 | 2-Aryl-2-cyanoacetate | Thiourea Derivative | Toluene | 85 | 92 | thieme-connect.com |
| 2 | 2-Alkyl-2-nitroacetate | Cinchona-derived Thiourea | Ionic Liquid | 90 | 95 | thieme-connect.com |
| 3 | 2-Oxindole | Cinchona-derived Thiourea | Pyridine-based Ionic Liquid | 88 | 96 | thieme-connect.com |
This table presents data for phenyl vinyl selenone as a representative vinyl selenone in organocatalytic Michael additions. The data illustrates the high yields and enantioselectivities achievable with this class of compounds.
The success of these reactions highlights the potential of vinyl selenide derivatives in the asymmetric construction of complex molecules, including the formation of all-carbon quaternary stereocenters. thieme-connect.com The selenonyl group not only activates the double bond but can also act as a traceless handle, being readily eliminated to form a new double bond or substituted in subsequent transformations. thieme-connect.com
Transition Metal Catalysis Mediated by Selenium Ligands
The selenium atom in "Ethene, (methylseleno)-" possesses a lone pair of electrons that can be donated to a transition metal center, allowing it to function as a ligand in coordination complexes. researchgate.net The resulting transition metal-selenium complexes can exhibit unique catalytic properties, often differing from their sulfur-containing analogues due to the distinct electronic and steric characteristics of selenium. researchgate.net Selenium-based ligands have been employed in a variety of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and oxidation reactions. researchgate.netuj.ac.za
The design and synthesis of selenium-containing ligands is a crucial aspect of developing novel transition metal catalysts. researchgate.net While specific studies on "Ethene, (methylseleno)-" as a ligand are limited, the broader class of organoselenium compounds has been extensively investigated. These ligands can be monodentate or incorporated into multidentate scaffolds to chelate the metal center, enhancing the stability and modulating the reactivity of the resulting complex. researchgate.net
Research has shown that transition metal complexes bearing selenium ligands can be highly effective catalysts for various organic transformations. For example, palladium complexes with selenium-containing ligands have demonstrated high activity in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. researchgate.net Similarly, rhodium and iridium complexes with selenium ligands have been explored for their catalytic activity in hydrogenation and transfer hydrogenation reactions. uj.ac.za
Table 2: Examples of Transition Metal-Catalyzed Reactions with Selenium-Containing Ligands
| Reaction Type | Metal | Ligand Type | Substrate | Product | Catalytic Performance | Reference |
| Suzuki-Miyaura Coupling | Pd | Bidentate Selenoether | Aryl halide | Biaryl | High TON and TOF | researchgate.net |
| Heck Coupling | Pd | Pincer Selenated Ligand | Aryl halide, Olefin | Substituted Olefin | High Yields (up to 97%) | researchgate.net |
| Transfer Hydrogenation | Ir | Selenated Schiff Base | Ketone | Alcohol | High Conversion | uj.ac.zaresearchgate.net |
| Ethylene (B1197577) Oligomerization/Polymerization | Cr | Imidazole-based Selenoether | Ethylene | Alkenes/Polymers | Activity and selectivity depend on ligand structure | nih.gov |
This table provides representative examples of the application of various selenium-containing ligands in transition metal catalysis, demonstrating their versatility and effectiveness in promoting important organic transformations.
The catalytic activity of these complexes is influenced by several factors, including the nature of the metal, the coordination environment provided by the selenium ligand, and the reaction conditions. nih.gov The "soft" nature of the selenium donor atom often leads to strong coordination with late transition metals like palladium, rhodium, and iridium, which are commonly used in catalysis. researchgate.netuj.ac.za The electronic properties of the ligand, which can be tuned by modifying the substituents on the selenium-containing molecule, also play a critical role in determining the catalytic outcome. nih.gov The development of chiral selenium ligands has further expanded the scope of this field to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.net
Conclusion and Future Research Directions
Summary of Key Research Findings in Ethene, (methylseleno)- Chemistry
The study of "Ethene, (methylseleno)-" and related vinylic selenides has yielded significant insights into their synthesis and reactivity. These compounds are recognized as valuable intermediates in organic synthesis due to their accessibility and the versatile reactivity of the selenium moiety. tandfonline.comresearchgate.net Research has demonstrated that the properties and reactivity of these compounds are heavily influenced by the substituents on the vinyl group and the nature of the organoselenium fragment.
Key synthetic strategies for vinylic selenides, including "Ethene, (methylseleno)-", often involve the addition of selenium-containing reagents to alkynes. mdpi.com For instance, the reaction of organic diselenides with acetylenes can lead to vinylic selenides, with the stereochemical outcome being influenced by the reaction conditions. mdpi.com Palladium-catalyzed hydroselenation of alkynes has also been shown to be an effective method. wikipedia.org Furthermore, copper-catalyzed three-component reactions involving arylboronic acids, selenium powder, and diarylethylenes provide a route to these compounds through a radical mechanism. researchgate.net The oxidation of vinylic selenides to the corresponding selenoxides and selenones is a crucial transformation, as these higher-valent selenium compounds exhibit unique reactivity, acting as powerful building blocks in various synthetic transformations. researchgate.netnih.gov The selenoxide elimination, a characteristic reaction of selenoxides with β-protons, is a mild and efficient method for introducing carbon-carbon double bonds. wikipedia.orgpageplace.de
Vinylic selenides, including "Ethene, (methylseleno)-", participate in a range of chemical reactions. They can act as nucleophiles and are also susceptible to electrophilic attack. The selenium atom can be easily replaced by other functional groups, making these compounds versatile synthetic intermediates. semanticscholar.org For example, their utility has been demonstrated in cross-coupling reactions such as Kumada, Negishi, and Suzuki reactions to form new carbon-carbon bonds. researchgate.net The electron-withdrawing nature of the selenonyl group in vinyl selenones activates the double bond for conjugate addition reactions, enabling the construction of complex molecular architectures. nih.govsemanticscholar.org
Emerging Trends and Challenges in Vinylic Selenide (B1212193) Synthesis and Reactivity
The field of vinylic selenide chemistry is continually evolving, with several emerging trends and persistent challenges shaping its future direction. A significant trend is the development of more sustainable and environmentally friendly synthetic methods. researchgate.net This includes the use of greener solvents like deep eutectic solvents and water, as well as catalyst systems that are more efficient and less toxic. researchgate.netresearchgate.net The development of one-pot and multicomponent reactions for the synthesis of highly functionalized vinylic selenides is another area of active research, as these methods offer increased efficiency and atom economy. rsc.orgbeilstein-journals.org
A major challenge lies in achieving high levels of regio- and stereoselectivity in the synthesis of substituted vinylic selenides. mdpi.comsemanticscholar.org While significant progress has been made, the development of general and predictable methods for controlling the geometry of the double bond remains a key objective. Another challenge is the handling of some selenium reagents, which can be volatile, odorous, and toxic. wikipedia.org The development of odorless and more stable selenium sources is therefore a priority.
In terms of reactivity, a growing area of interest is the use of vinylic selenides in asymmetric catalysis. The development of chiral vinylic selenide ligands and catalysts for enantioselective transformations is a promising avenue for future research. acs.orgchemrxiv.org Furthermore, exploring the reactivity of vinyl selenones in novel cycloaddition and domino reactions continues to be a fruitful area of investigation, offering access to complex heterocyclic and carbocyclic frameworks. nih.govmdpi.com The inherent low racemization barrier of some axially chiral vinyl selenides presents a significant hurdle in achieving atroposelective hydrochalcogenation of alkynes, a challenge that is beginning to be addressed through organocatalysis. chemrxiv.org
Potential Avenues for Advanced Synthetic Methodologies
Future advancements in the synthesis of vinylic selenides like "Ethene, (methylseleno)-" are expected to focus on several key areas, aiming for greater efficiency, selectivity, and sustainability.
One promising direction is the expanded use of flow chemistry . This technology offers precise control over reaction parameters, enhanced safety, and the potential for easier scale-up, which is particularly advantageous when dealing with reactive or hazardous selenium reagents. researchgate.net The integration of flow chemistry with other modern synthetic techniques, such as photochemistry and electrochemistry, could unlock novel reaction pathways for the synthesis of vinylic selenides.
Another avenue for exploration is the development of novel catalytic systems . This includes the design of more active and selective catalysts for known transformations, as well as the discovery of entirely new catalytic reactions. For example, the use of earth-abundant and non-toxic metals as catalysts in cross-coupling and addition reactions is a key goal in sustainable chemistry. researchgate.net Furthermore, the development of organocatalytic methods for the synthesis and functionalization of vinylic selenides is a rapidly growing area that offers mild reaction conditions and unique selectivity profiles. acs.orgchemrxiv.org
The concept of diversity-oriented synthesis (DOS) also holds significant potential. ekb.eg By designing synthetic routes that can rapidly generate a wide variety of structurally diverse vinylic selenides, researchers can create libraries of compounds for screening in various applications, such as materials science and medicinal chemistry. This approach, combined with high-throughput screening methods, could accelerate the discovery of new functional molecules.
Finally, the development of late-stage functionalization strategies for complex molecules using vinylic selenide chemistry is a highly desirable goal. The ability to introduce the methylseleno-ethene moiety into a complex molecular scaffold at a late stage in the synthesis would provide a powerful tool for the rapid generation of analogues and the optimization of molecular properties. rsc.org
Future Prospects in Computational Organoselenium Chemistry
Computational chemistry is poised to play an increasingly vital role in advancing the understanding and application of organoselenium compounds, including "Ethene, (methylseleno)-". researchgate.netmdpi.com Future research in this area will likely focus on several key aspects:
Elucidation of Reaction Mechanisms: Density Functional Theory (DFT) and other high-level computational methods will continue to be instrumental in unraveling the intricate details of reaction mechanisms involving vinylic selenides. acs.orgresearchgate.netchemrxiv.orgsciforum.net By providing insights into transition state geometries, activation energies, and reaction pathways, computational studies can help rationalize experimental observations and guide the design of more efficient and selective reactions. For example, DFT studies have already been used to understand the origins of selectivity in the hydroselenation of alkynes. acs.org
Prediction of Reactivity and Properties: The development of accurate and reliable computational models for predicting the physical and chemical properties of organoselenium compounds is a major goal. rsc.orgrsc.org This includes predicting properties such as pKa values, redox potentials, and spectroscopic characteristics. rsc.orgnumberanalytics.com Such predictive models can accelerate the discovery of new reagents and catalysts with desired properties, reducing the need for extensive experimental screening. researchgate.net For instance, theoretical protocols have been developed to calculate the pKa values of selenols with high precision. rsc.orgrsc.org
Design of Novel Catalysts and Reagents: Computational tools can be employed in the rational design of new catalysts and reagents for organoselenium chemistry. researchgate.net By simulating the interactions between substrates, reagents, and catalysts, researchers can identify promising candidates for experimental investigation. This approach can be particularly valuable in the development of catalysts for asymmetric synthesis, where subtle changes in catalyst structure can have a profound impact on enantioselectivity. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
